Octafluorotoluene
Description
Historical Perspectives in Organofluorine Chemistry
The journey into the world of organofluorine chemistry, where carbon and fluorine atoms join to form exceptionally strong bonds, began even before the isolation of elemental fluorine itself. nih.govresearchgate.netnih.gov This field has since blossomed, providing materials essential to modern society. nih.gov
The use of fluorine-containing minerals dates back to ancient times, with minor applications in ornamentation. wikipedia.org In the 16th century, the scientist Georgius Agricola described the industrial use of fluorite, the source mineral for fluorine, in smelting. wikipedia.orgniscpr.res.in The name "fluorine" is derived from Agricola's Latin term "fluere," meaning "to flow." niscpr.res.in
It wasn't until the late 18th century that hydrofluoric acid was discovered. wikipedia.org In 1771, the Swedish chemist Carl Wilhelm Scheele produced the acid by reacting fluorspar with sulfuric acid, noting its ability to corrode glass. wikipedia.orgniscpr.res.in By the early 19th century, it was understood that fluorine was an element within compounds, much like chlorine. wikipedia.org Despite numerous attempts by many chemists, the isolation of elemental fluorine proved to be a significant challenge due to its high reactivity and the toxicity of hydrogen fluoride (B91410). wikipedia.orgniscpr.res.in
The breakthrough came in 1886 when French chemist Henri Moissan successfully isolated elemental fluorine through the electrolysis of a mixture of potassium fluoride and hydrogen fluoride. wikipedia.orgniscpr.res.inalfa-chemistry.com This achievement, which later earned him a Nobel Prize, required constructing an apparatus from platinum and cooling the electrolytic solution to -50°C to manage the highly reactive nature of the element. rsc.org
The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who achieved a nucleophilic replacement of a halogen with fluoride. nih.gov However, it was Moissan's isolation of fluorine that paved the way for more extensive research into organofluorine compounds. nih.gov The early 20th century saw continued challenges in controlling reactions with fluorine due to its extreme reactivity. nih.gov The first major industrial application of organofluorine chemistry came in the 1930s with the development of chlorofluorocarbons (CFCs) as refrigerants. e-bookshelf.de A pivotal moment occurred in 1938 when Dr. Roy J. Plunkett accidentally discovered polytetrafluoroethylene (PTFE), the first commercially successful fluoropolymer, while researching refrigerants. alfa-chemistry.com The large-scale production of fluorine began during World War II as part of the Manhattan Project, where it was essential for uranium isotope separation. wikipedia.orgniscpr.res.in
Polyfluoroarenes, aromatic compounds where multiple hydrogen atoms are replaced by fluorine, have been known for a considerable time and are primarily utilized as fluorinated building blocks in the synthesis of other aromatic compounds. rsc.org The introduction of fluorine atoms into aromatic rings imparts unique properties, such as enhanced oxidation resistance and altered electronic characteristics, making them valuable in materials science. preprints.org
The development of methods to create carbon-fluorine bonds on aromatic rings was a crucial step. An early example is the diazofluorination reaction reported in the 1870s. nih.gov The field of polyfluoroarene chemistry has advanced significantly, with techniques like nucleophilic aromatic substitution (SNAr) becoming a key method for synthesizing mono-substituted aromatic compounds without the need for metal catalysts. preprints.org
Octafluorotoluene (C₆F₅CF₃) has emerged as a significant player in this domain. wikipedia.org It is a perfluoroaromatic compound, meaning all hydrogen atoms on the toluene (B28343) molecule have been replaced by fluorine. wikipedia.org This compound is frequently used as an industrial solvent and serves as a precursor in various chemical syntheses. wikipedia.orgguidechem.com For instance, it can undergo nucleophilic aromatic substitution reactions to create more complex functionalized molecules. preprints.org The reactivity of this compound in such reactions can be controlled and is influenced by reaction conditions. preprints.org The study of radical reactions involving polyfluoroarenes has also gained momentum, particularly with the rise of photocatalysis, further expanding the synthetic utility of compounds like this compound. rsc.org
General Overview of Research Significance
The unique properties conferred by fluorine atoms make organofluorine compounds, including this compound, subjects of intense research with broad applications.
Fluorinated building blocks are fundamental components in the synthesis of a wide array of chemical products. alfa-chemistry.comsigmaaldrich.com The inclusion of fluorine can significantly alter a molecule's physical and chemical properties, such as stability, lipophilicity, and acidity, with minimal steric impact. sigmaaldrich.com It is estimated that about 20% of all pharmaceuticals and approximately 30% of all agrochemicals contain fluorine. tcichemicals.com
This compound serves as a valuable fluorinated building block. rsc.org Its perfluorinated structure makes it a useful starting material for creating other fluorinated compounds. guidechem.com Methods like nucleophilic aromatic substitution allow for the selective replacement of a fluorine atom on the aromatic ring, enabling the construction of complex molecules. preprints.orgnih.gov This capability is crucial for developing new pharmaceuticals, agrochemicals, and advanced materials. alfa-chemistry.comwikipedia.org The trifluoromethyl group (CF₃) on the aromatic ring is a particularly desirable substituent in medicinal chemistry due to its electronic effects and metabolic stability. sigmaaldrich.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 434-64-0 guidechem.comnih.govechemi.comchemicalbook.comsigmaaldrich.commanchesterorganics.comfishersci.ca |
| Molecular Formula | C₇F₈ guidechem.comnih.govechemi.comchemicalbook.comsigmaaldrich.comfishersci.caspectrabase.com |
| Molecular Weight | 236.06 g/mol nih.govchemicalbook.comsigmaaldrich.com |
| Appearance | Colorless liquid guidechem.comnih.gov |
| Density | 1.666 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |
| Boiling Point | 103-105 °C chemicalbook.comfishersci.ca |
| Melting Point | -65.6 °C echemi.com |
| Refractive Index | n20/D 1.368 chemicalbook.comsigmaaldrich.com |
| IUPAC Name | 1,2,3,4,5-pentafluoro-6-(trifluoromethyl)benzene nih.govfishersci.ca |
This table is interactive. Click on the headers to sort the data.
The influence of this compound and other polyfluoroarenes extends across multiple scientific disciplines.
Materials Science: Fluorinated polymers possess unique properties like thermal stability and are used in a vast range of applications, from coatings to electronics. alfa-chemistry.compageplace.de Polyfluoroarenes are instrumental in creating fluoropolymers with specific functionalities. preprints.orgpageplace.de For example, polyfluorenes and their copolymers are leading candidates for polymer light-emitting diodes (LEDs) due to their attractive optical and chemical properties. taylorandfrancis.com The introduction of fluorine can also drive polymerization processes in novel ways, such as in the synthesis of polycarbonates. rsc.org
Medicinal Chemistry and Imaging: The incorporation of fluorine into drug candidates is a common strategy to enhance properties like metabolic stability and bioavailability. tcichemicals.comnih.govnih.gov While direct applications of this compound in pharmaceuticals are less common, its role as a building block for more complex fluorinated molecules is significant. alfa-chemistry.comtcichemicals.com In medical imaging, fluorinated compounds, including derivatives that could be synthesized from precursors like this compound, are used as contrast agents in techniques like magnetic resonance imaging (MRI). guidechem.comnih.gov
Electronics: this compound finds use in the electronics industry, potentially as a solvent or a heat transfer fluid in high-temperature applications. guidechem.com Its dielectric properties may also be leveraged in components like capacitors. guidechem.com Fluorine-containing compounds are essential in the manufacturing of microchips and liquid crystal displays. alfa-chemistry.com
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into pesticides and herbicides can improve their efficacy. alfa-chemistry.comsigmaaldrich.com Polyfluoroarenes serve as intermediates in the synthesis of these advanced agricultural chemicals. alfa-chemistry.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| (Trifluoromethyl)pentafluorobenzene |
| 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene |
| 2,4-dichlorofluorobenzene |
| 3-chloro-4-fluoroaniline |
| 4-Bromo-2-fluoroaniline |
| Atorvastatin |
| Benzene, 1,2,3,4,5-pentafluoro-6-(trifluoromethyl)- |
| Benzene, pentafluoro(trifluoromethyl)- |
| Bisphenol-A |
| Carbon tetrafluoride |
| Chlorine trifluoride |
| Chlorofluorocarbons |
| Ciprofloxacin |
| Escitalopram |
| Fluoxetine |
| Fluoxacine |
| Flupoxam |
| Fluticasone |
| Fluvastatin sodium |
| Hexafluorobenzene |
| Hexafluoroisopropyl alcohol |
| Hydrofluoric acid |
| Hydrogen fluoride |
| Ibuprofen |
| Levofloxacin |
| Lipitor |
| Methyl fluoride |
| Methyl pentafluorobenzoate |
| Norfloxacin |
| Octafluoronaphthalene |
| This compound |
| Oxyfluorfen |
| p-fluorophenol |
| Pentafluorobenzonitrile |
| Pentafluoronitrobenzene |
| Perfluorotoluene |
| Phenothiazine (B1677639) |
| Polychlorotrifluoroethylene |
| Poly(9,9′-dioctylfluorene-co-benzothiadiazole) |
| Poly(9,9′-dioctylfluorene-co-bis-N,N′-(4-butylphenyl)-bis-N,N′-phenyl-1,4-phenylenediamine) |
| Polytetrafluoroethylene |
| Polyvinyl fluoride |
| Polyvinylidene fluoride |
| Potassium fluoride |
| Potassium hydrogen difluoride |
| Prozac |
| Sopineil |
| Sulfur hexafluoride |
| Tegafur |
| Tetrafluoroethylene |
| Toluene, octafluoro- |
| Trifluralin |
| Uranium dioxide |
| Uranium hexafluoride |
| Uranium tetra-fluoride |
This table is interactive. Click on the headers to sort the data.
N-heterocyclic carbene (NHC)-ligated nickel(0) complexes have demonstrated significant utility in the activation of challenging C-F bonds within perfluorinated aromatic compounds, including this compound. This capability is foundational for subsequent cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. Research spearheaded by U. Radius and colleagues, among other groups, has established the efficacy of NHC-Ni(0) systems in activating the C-F bonds of this compound rsc.orgmdpi.comacs.orguni-wuerzburg.de. These catalytic systems typically employ nickel(0) complexes stabilized by N-heterocyclic carbene (NHC) ligands, with 1,3-diisopropyl-imidazol-2-ylidene (IPr) being a frequently utilized example rsc.orgacs.orgnih.gov. The C-F bond activation process mediated by these catalysts is characterized by a high degree of chemo- and regioselectivity acs.org.
Specifically, for this compound, the C-F bond activation by NHC-Ni(0) complexes preferentially occurs at the carbon atom positioned para to the trifluoromethyl (CF₃) group rsc.orgacs.org. This selective activation leads to the formation of nickel fluoroaryl intermediates. A well-documented instance involves the formation of the complex trans-[Ni(IPr)₂F(4-(CF₃)C₆F₄)] acs.org. The yields for these C-F activation products are generally described as fair to good nih.gov. The nickel precursor [(IiPr)₄Ni₂(µ-COD)] has been employed to generate the active species capable of C-F bond activation in this compound rsc.org. This C-F bond activation is a crucial preliminary step for subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, where the activated intermediate can react with nucleophilic partners like arylboronic acids rsc.orgmdpi.comuni-wuerzburg.deuni-wuerzburg.de.
Research Findings on this compound in NHC-Nickel(0) Catalysis
The following table summarizes key research findings concerning the C-F bond activation of this compound by NHC-Ni(0) catalysts, a critical step for its participation in cross-coupling reactions.
| Reaction Type | Substrate | NHC Ligand | Nickel Source/Precursor | Regioselectivity | Product Formed | Typical Yield |
| C-F Activation | This compound | 1,3-diisopropyl-imidazol-2-ylidene (IPr) | [Ni(IPr)₂] (generated in situ) | Para to CF₃ group | trans-[Ni(IPr)₂F(4-(CF₃)C₆F₄)] | Fair to Good |
| C-F Activation | This compound | 1,3-diisopropyl-imidazol-2-ylidene (IPr) | [(IiPr)₄Ni₂(µ-COD)] | Para to CF₃ group | trans-[Ni(IPr)₂F(4-(CF₃)C₆F₄)] | Fair to Good |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F8/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPWUOFNOTUBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059993 | |
| Record name | 1-Trifluoromethyl-2,3,4,5,6-pentafluorobenzene | |
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Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Octafluorotoluene | |
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Vapor Pressure |
29.0 [mmHg] | |
| Record name | Octafluorotoluene | |
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CAS No. |
434-64-0 | |
| Record name | Octafluorotoluene | |
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| Record name | Octafluorotoluene | |
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| Record name | OCTAFLUOROTOLUENE | |
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| Record name | Benzene, 1,2,3,4,5-pentafluoro-6-(trifluoromethyl)- | |
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| Record name | 1-Trifluoromethyl-2,3,4,5,6-pentafluorobenzene | |
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| Record name | Perfluorotoluene | |
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| Record name | OCTAFLUOROTOLUENE | |
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######## 2.2.1.1.1.2. Regioselectivity in C F Activation E.g., Para Position
Advanced Synthetic Approaches to Octafluorotoluene Derivatives
Transformations of Existing Functional Groups
Once this compound has been functionalized, typically via the selective activation of its para C-F bond, the newly introduced groups can undergo further chemical transformations. These subsequent reactions create more complex organofluorine molecules while leaving the tetrafluoro-4-(trifluoromethyl)phenyl core intact. The polyfluoroarylated alkynes, synthesized through the C-F activation and alkynylation of this compound, serve as versatile intermediates for such transformations. rsc.org
Research has demonstrated several ways these derivatives can be modified. For example, the alkyne functional group in products derived from this compound can be readily transformed. Direct hydrogenation of the carbon-carbon triple bond using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere leads to the corresponding polyfluoroaryl-containing alkane. Furthermore, the alkyne can be oxidized. Using ceric sulfate (B86663) (Ce(SO₄)₂) as an oxidant converts the alkyne into a ketone. Another transformation involves the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) and copper(II) bromide (CuBr₂) to yield an ortho-dicarbonyl compound. rsc.org
These transformations highlight the utility of this compound derivatives as building blocks in synthetic chemistry, allowing for the construction of a variety of functionalized organofluorine compounds. rsc.org
The table below details examples of such transformations performed on a polyfluoroarylated alkyne derived from this compound.
| Starting Material | Reagents / Conditions | Transformation | Product | Reference |
| Polyfluoroarylated alkyne (3a) | Pd/C, H₂ | Hydrogenation of alkyne | Polyfluoroaryl-containing alkane (4) | rsc.org |
| Polyfluoroarylated alkyne (3a) | Ce(SO₄)₂·4H₂O | Oxidation of alkyne | 2-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1-phenylethanone (5) | rsc.org |
| Polyfluoroarylated alkyne (3a) | Pd(OAc)₂, CuBr₂ | Dicarbonylation | Ortho-dicarbonyl compound (6) | rsc.org |
Reaction Mechanisms and Kinetics in Octafluorotoluene Chemistry
Mechanistic Investigations of C-F Bond Activation
The activation of the C-F bond in octafluorotoluene is a key step in its functionalization and can proceed through several distinct mechanistic pathways.
Single Electron Transfer (SET) has been considered as a potential pathway for C-F bond activation in polyfluoroarenes. This process involves the transfer of an electron to the fluoroarene, forming a radical anion. This intermediate can then fragment, leading to the cleavage of a C-F bond. While SET is a plausible mechanism, particularly in photoredox catalysis, some studies suggest it may not always be the preferred route. rsc.orgd-nb.info For instance, in the hydrodefluorination of perfluoroarenes catalyzed by certain rhodium complexes, a nucleophilic aromatic substitution pathway was found to be more likely, although an SET mechanism could not be completely ruled out. rsc.org Mechanistic considerations in the hydrodefluorination of this compound using low-coordinate iron(II) fluoride (B91410) complexes have also argued against outer-sphere electron transfer pathways. nih.gov
Concerted pathways, where bond-forming and bond-breaking occur in a single transition state, represent an efficient route for chemical transformations. In the context of fluorinated compounds, concerted mechanisms have been proposed for certain reactions. For example, the addition of a carbene to an alkene to form a cyclopropane (B1198618) is a concerted reaction where both new carbon-carbon bonds are formed simultaneously. chemistry.coach While not directly involving this compound in the provided literature, this illustrates the principle. A concerted nucleophilic vinylic substitution (S_N_V) mechanism has been suggested by DFT calculations for the hydrodefluorination of hexafluoropropene, a related fluorocarbon. d-nb.info In the reaction of this compound with (phenylethynyl)lithium, DFT calculations indicated a one-step reaction for the para-substitution, proceeding via a four-membered transition state without the formation of a traditional σ-complex. rsc.org
The Nucleophilic Aromatic Substitution (S_N_Ar) mechanism is a prominent pathway for the functionalization of electron-deficient aromatic rings like this compound. rsc.orgwikipedia.org This two-step addition-elimination process involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The electron-withdrawing substituents, such as the fluorine atoms and the trifluoromethyl group in this compound, stabilize this intermediate, facilitating the reaction. wikipedia.orgpressbooks.pub In the second step, a leaving group, typically a fluoride ion, is eliminated, restoring the aromaticity of the ring. pressbooks.pub
Research has consistently shown that the S_N_Ar reaction on this compound is highly regioselective. Nucleophilic attack preferentially occurs at the carbon atom in the para position relative to the trifluoromethyl group. nih.govmdpi.comresearchgate.net This selectivity is attributed to the strong electron-withdrawing nature of the CF₃ group, which makes the para-position the most electrophilic site. rsc.org This regioselectivity has been observed in reactions with a variety of nucleophiles, including phenothiazine (B1677639) derivatives, Grignard reagents, and organolithium compounds. rsc.orgresearchgate.netmdpi.com
Table 1: Regioselectivity in S_N_Ar Reactions of this compound
| Nucleophile | Position of Substitution | Catalyst/Conditions | Reference |
|---|---|---|---|
| (Phenylethynyl)lithium | para | THF | rsc.org |
| Diarylzinc reagents | para | Pd(PCy₃)₂ | mdpi.com |
| Phenothiazine | para | K₂CO₃, DMF | mdpi.com |
| Grignard reagents | para | MnFe-based MOCPs | researchgate.net |
Transition metal complexes are widely employed to catalyze the activation of C-F bonds in this compound. rsc.org These reactions can proceed through various mechanisms, often involving the metal center directly in the bond-breaking process. Common metals used include nickel, palladium, iron, and rhodium. rsc.orgnih.govmdpi.comnih.gov
A frequent mechanistic step is the oxidative addition of the C-F bond to an electron-rich, low-valent metal center. acs.org However, this can lead to the formation of strong metal-fluoride bonds that hinder catalyst turnover. rsc.org
N-Heterocyclic carbenes (NHCs) have emerged as effective ligands for transition metals in these transformations. For example, NHC-stabilized nickel(0) complexes have been shown to react with this compound with high chemo- and regioselectivity, favoring C-F activation at the position para to the CF₃ group. nih.gov Mechanistic studies involving these nickel complexes have identified η²-arene intermediates, which then convert to the C-F activation products. nih.gov
Palladium-catalyzed cross-coupling reactions of this compound with organozinc reagents have also been reported. mdpi.com The proposed mechanism involves the initial dissociation of a phosphine (B1218219) ligand from the Pd(0) complex, followed by oxidative addition of the C-F bond to the palladium center. Subsequent transmetalation with the organozinc reagent and reductive elimination yields the carbon-carbon coupled product. mdpi.com Iron(II) fluoride complexes have been used to catalyze the hydrodefluorination of this compound, with mechanistic studies suggesting that pathways other than oxidative addition or outer-sphere electron transfer are operative. nih.gov
Radical reactions provide another avenue for the transformation of polyfluoroarenes like this compound. fluorine1.ru These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. savemyexams.comlibretexts.org The process is often initiated by the generation of radicals, for example, through the thermolysis of peroxides. fluorine1.ru
The key intermediates in the radical reactions of polyfluoroaromatic compounds are polyfluorinated cyclohexadienyl radicals, also known as radical σ-complexes. fluorine1.ru These are formed by the addition of a radical to the aromatic ring. The fate of these σ-complexes depends on the reaction conditions and the nature of the radical. They can undergo defluorination to yield substitution products, dimerize, or recombine with other radicals. fluorine1.ru The study of radical reactions with this compound has provided insights into the influence of the fluorine atoms and the trifluoromethyl group on the stability and reaction pathways of these radical intermediates. fluorine1.ru
Kinetic Studies of this compound Reactions
Kinetic studies provide quantitative data on reaction rates, offering deeper insight into reaction mechanisms. In the context of this compound chemistry, kinetic investigations have been performed for several key transformations.
For the hydrodefluorination (HDF) of this compound catalyzed by low-coordinate iron(II) fluoride complexes with silanes, kinetic studies suggest that the generation of the iron-hydride intermediate is the rate-limiting step of the catalytic cycle. nih.gov The reaction rates were also found to be dependent on the degree of fluorination of the substrate and the polarity of the solvent. nih.gov
Kinetic analysis of the methoxydefluorination of this compound has also been conducted. rsc.org The rates of these nucleophilic aromatic substitution reactions are explained by the transmission of the electronic effects of the substituents across the aromatic ring. rsc.org
In the study of C-F bond activation by NHC-stabilized nickel(0) complexes, kinetic investigations helped to elucidate mechanistic details. The detection of intermediates such as [Ni(iPr₂Im)₂(η²-C₆F₆)] and their conversion to C-F activation products provided evidence for the reaction pathway. nih.gov The polarity of the solvent can also influence reaction kinetics in organometallic catalysis involving this compound. benchchem.com
Table 2: Summary of Kinetic Findings for this compound Reactions
| Reaction | Catalytic System/Reagents | Key Kinetic Finding | Reference |
|---|---|---|---|
| Hydrodefluorination | Iron(II) fluoride complexes / Silane | Hydride generation is the rate-limiting step. | nih.gov |
| Methoxydefluorination | Methoxide | Rates are influenced by the electronic effects of substituents. | rsc.org |
| C-F Activation | NHC-stabilized Nickel(0) | η²-Arene intermediates were detected, converting to final products. | nih.gov |
Determination of Reaction Rates
The rates of chemical reactions involving this compound are determined through empirical kinetic studies. These studies monitor the change in concentration of reactants or products over time under controlled conditions. Various analytical techniques are employed to gather this data.
Methodologies for determining reaction rates include spectroscopic analysis, such as UV-Vis or NMR spectroscopy, which can track the appearance of products or disappearance of reactants. benchchem.com For gas-phase reactions, specialized instrumentation is used. For instance, reaction rate constants and product branching fractions for reactions between this compound and specific anions have been determined using a selected ion flow tube (SIFT) instrument. lookchem.com
Nucleophilic aromatic substitution (SNAr) is a key reaction class for this compound. rsc.orgmdpi.com Kinetic studies of these reactions provide insight into reaction rates and mechanisms. nih.govfrontiersin.org By systematically varying concentrations and measuring the initial reaction rate, the rate law and rate constant (k) for a specific reaction can be established.
Table 1: Methods for Determining Reaction Rates in this compound Chemistry
| Method | Application | Reference |
| Spectroscopic Analysis (UV-Vis, NMR) | Monitoring concentration changes of reactants/products in solution over time. | benchchem.com |
| Selected Ion Flow Tube (SIFT) | Determining rate constants for gas-phase ion-molecule reactions. | lookchem.com |
| Kinetic Studies of SNAr Reactions | Elucidating rate laws and mechanisms for nucleophilic substitution on the aromatic ring. | nih.govfrontiersin.org |
Activation Enthalpies and Entropies
Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are crucial for elucidating reaction mechanisms. These values are derived from the temperature dependence of the reaction rate constant (k) by applying the Eyring equation. csbsju.eduwikipedia.org An Eyring plot of ln(k/T) versus 1/T yields a straight line from which ΔH‡ and ΔS‡ can be calculated. csbsju.edu
The enthalpy of activation (ΔH‡) represents the energy barrier that must be overcome for the reaction to proceed. Theoretical calculations, such as Density Functional Theory (DFT), can estimate these barriers. For the reaction of this compound with (phenylethynyl)lithium, the calculated reaction barriers for substitution at the para-, meta-, and ortho-positions are 16.0, 17.5, and 23.9 kcal/mol, respectively, indicating a strong preference for para-substitution. rsc.org
The entropy of activation (ΔS‡) provides insight into the degree of order in the transition state compared to the reactants. wikipedia.org A negative ΔS‡ suggests a more ordered transition state, characteristic of an associative mechanism where multiple species combine. wikipedia.org For example, the reaction of NaCp (sodium cyclopentadienide) with this compound is reported to have a strongly negative entropy of activation, implying an associative rate-determining step. vt.edu
Table 2: Activation Parameters for Reactions of this compound
| Reactant | Parameter | Value | Implication | Reference |
| (phenylethynyl)lithium | Reaction Barrier (ΔH‡ proxy) | 16.0 kcal/mol (para) | Lowest energy barrier for para-attack. | rsc.org |
| (phenylethynyl)lithium | Reaction Barrier (ΔH‡ proxy) | 17.5 kcal/mol (meta) | Higher energy barrier than para-attack. | rsc.org |
| (phenylethynyl)lithium | Reaction Barrier (ΔH‡ proxy) | 23.9 kcal/mol (ortho) | Highest energy barrier, disfavoring ortho-attack. | rsc.org |
| NaCp | Entropy of Activation (ΔS‡) | Strongly negative | An associative mechanism with an ordered transition state. | vt.edu |
Influence of Solvent and Temperature
Both solvent and temperature exert significant control over the kinetics of reactions involving this compound.
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of reaction for this compound. libretexts.org Higher temperatures provide reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions, thereby increasing the likelihood of overcoming the activation energy barrier. libretexts.org For example, the reaction of this compound with aqueous ammonia (B1221849) requires a temperature of 135°C, while its reaction with phenothiazine proceeds efficiently at a lower temperature of 60°C. mdpi.comrsc.org
Solvent: The choice of solvent is critical, particularly for the common nucleophilic aromatic substitution (SNAr) reactions of this compound. The solvent's polarity can stabilize or destabilize reactants and, more importantly, the transition state, thus altering the activation energy and reaction rate. tutorchase.com Polar aprotic solvents are often favored for SNAr reactions. For instance, the reaction of phenothiazine with this compound using potassium carbonate as a base proceeds to a 96% yield in N,N-dimethylformamide (DMF), a polar aprotic solvent. mdpi.com The solvent choice can affect not only the rate but also the selectivity of the reaction.
Table 3: Solvent and Temperature Conditions for Selected this compound Reactions
| Reagent | Solvent | Temperature (°C) | Product | Reference |
| Phenothiazine / K₂CO₃ | N,N-dimethylformamide (DMF) | 60 | 10-(Heptafluorotoluyl)phenothiazine | mdpi.com |
| Hydrazine | Not specified | Not specified | 2,3,5,6-tetrafluoro-4-trifluoromethylphenylhydrazine | rsc.org |
| Aqueous Ammonia | Water | 135 | 2,3,5,6-tetrafluoro-4-trifluoromethylaniline | rsc.org |
| Methyl-lithium | Diethyl ether | Reflux (~35) | 2,3,5,6-tetrafluoro-4-trifluoromethyltoluene | rsc.org |
Spectroscopic Characterization and Computational Studies of Octafluorotoluene
Computational Chemistry and Theoretical Investigations
Molecular Dynamics Simulations
Extensive research detailing molecular dynamics (MD) simulations specifically focused on octafluorotoluene as the primary subject of study, including specific research findings and associated data tables, was not identified in the provided search results. While molecular dynamics simulations are a powerful computational methodology used across various scientific disciplines to understand the behavior of atoms and molecules by modeling their interactions and motions ebsco.commdpi.com, and this compound has been mentioned in contexts involving computational studies of solvent effects in chemical reactions core.ac.uk or as a component in simulated mixtures researchgate.net, there is a lack of readily available literature detailing dedicated MD simulations of this compound itself. Consequently, specific research findings and data tables for this particular subsection cannot be generated at this time.
Applications and Research Directions of Octafluorotoluene in Advanced Chemistry
Octafluorotoluene in Catalysis Research
The presence of eight fluorine atoms renders the aromatic ring of this compound highly electron-deficient, making its C-F bonds susceptible to nucleophilic attack and activation by transition metal catalysts. This reactivity is central to its application in various catalytic processes.
The design of ligands is a critical aspect of organometallic chemistry, as the ligand scaffold directly influences the reactivity and selectivity of metal complexes. wiley.comnumberanalytics.comcaltech.edu A novel strategy in ligand design involves using polyfluorinated aromatic compounds, such as this compound, as a foundational scaffold. Nucleophilic aromatic substitution (SɴAr) reactions can be employed to systematically replace fluorine atoms on the perfluorinated ring with donor groups (e.g., –OR, –SR). rsc.org This method allows for the creation of unique polytopic, catechol-based nanohoop ligands from polyfluorinated cycloparaphenylenes. rsc.org The electron-withdrawing nature of the remaining fluorine atoms on the this compound-derived backbone can be used to tune the electronic properties of the resulting metal complex, impacting its catalytic performance. wiley.com
This compound serves as a key substrate in cross-coupling reactions, which are fundamental transformations for creating carbon-carbon bonds. The activation of the strong C–F bond is a significant challenge, but several catalytic systems have been developed to functionalize this compound effectively.
Palladium-catalyzed cross-coupling reactions have been successfully applied to this compound. nih.gov For instance, in the presence of a Pd(0) catalyst with a tricyclohexylphosphine (B42057) (PCy₃) ligand, this compound reacts with diarylzinc compounds to yield arylated perfluorotoluene derivatives. benchchem.comnih.gov Research has shown that lithium iodide (LiI) is an essential additive in these reactions. nih.gov LiI serves a dual role: it promotes the initial oxidative addition of the C–F bond to the palladium center and enhances the reactivity of the organozinc reagent during the transmetalation step. nih.gov The coupling reaction with this compound typically occurs at the C-4 position (para to the trifluoromethyl group). mdpi.com
Nickel-based catalysts have also proven effective. N-Heterocyclic carbene (NHC)-nickel(0) complexes can catalyze the coupling of this compound with arylboronic acids, demonstrating an alternative route for C-F bond functionalization. mdpi.comresearchgate.net
A summary of selected cross-coupling reactions involving this compound is presented below.
| Catalyst System | Coupling Partner | Additive | Product Type | Yield | Reference |
| Pd(0)/PCy₃ | Diarylzinc | LiI | 4-Aryl-heptafluorotoluene | Good to Excellent | benchchem.comnih.gov |
| Ni(0)/NHC | Arylboronic Acid | - | 4-Aryl-heptafluorotoluene | Good | mdpi.com |
| Pd(0)/PCyp₃ | Arylsiloxane | - | Aryl-substituted fluoroarenes | Low (without base) | acs.org |
This table presents a selection of research findings and is not exhaustive.
The integration of fluorine into chiral molecules can significantly alter their biological and chemical properties. This compound has been utilized in strategies aimed at creating chiral fluorinated building blocks. One such approach involves N-heterocyclic olefins (NHOs), which can act as strong bases and organocatalysts. researchgate.net NHOs have been shown to selectively activate aromatic C-F bonds without the need for a transition metal catalyst. researchgate.net In a specific application, monofluoroaryl-substituted alkenes, derived from the reaction of an NHO with a fluoroarene, were used as synthons. These synthons then reacted with this compound to create twisted push-pull alkenes that bear two geminal perfluoroaryl groups, introducing structural complexity that can be foundational for asymmetric applications. researchgate.net While not a direct asymmetric catalytic reaction, this strategy demonstrates the use of this compound to generate complex chiral synthons for further transformations. researchgate.netbeilstein-journals.org
Green chemistry principles encourage the development of chemical processes that minimize waste and reduce the use of hazardous substances. rsc.orgsciencenet.cn Catalytic transformations involving this compound can align with these goals. Direct C-H and C-F bond functionalization reactions offer a more atom-economical alternative to traditional multi-step synthetic sequences, which often generate significant stoichiometric waste. univie.ac.at
The catalytic hydrodefluorination (HDF) of perfluoroarenes like this compound represents a green transformation. scispace.com This process reduces the fluorine content of the molecule, transforming it into a partially fluorinated compound, which can be a valuable synthetic intermediate. Light-induced HDF using certain catalysts provides an environmentally benign method that avoids harsh reagents. scispace.com Furthermore, the use of this compound as a solvent in some reactions can be considered a green alternative if it replaces more toxic or environmentally harmful solvents. mdpi.com
This compound as a Precursor for Novel Materials
The unique properties conferred by a high degree of fluorination, such as thermal stability and chemical resistance, make this compound an attractive starting material for the synthesis of advanced functional materials. chemimpex.com
This compound is a versatile precursor for manufacturing a variety of fluorinated polymers. chemimpex.comrsc.org These polymers are prized for their resistance to chemicals and heat, making them suitable for specialized coatings and insulation. chemimpex.com
Novel, partially fluorinated poly(arylenethioether)s and poly(aryleneether)s have been synthesized through the nucleophilic polycondensation of monomers derived from this compound. colab.ws For example, a sulfonic acid derivative of tetrafluorotoluene can be reacted with comonomers like 4,4′-thiobisbenzenethiol to produce polymers with excellent thermal stability. colab.ws
Another innovative approach is the C1 polymerization of fluorinated aryl diazomethanes. acs.org In this method, this compound is first converted into a heptafluorobenzaldehyde. This aldehyde is then transformed into a fluorinated phenyl diazomethane (B1218177) monomer. acs.org Subsequent polymerization, catalyzed by boron trifluoride etherate (BF₃·OEt₂), yields highly substituted polymers where an aryl unit is attached to every carbon atom of the polymer backbone. acs.org This method provides access to a new class of fluorinated polymers with a unique, densely functionalized structure. acs.org
| Polymer Type | Synthetic Method | Monomer Derived from this compound | Key Properties | Reference |
| Poly(arylenethioether) | Nucleophilic Polycondensation | 2,3,5,6-tetrafluoro(trifluoromethyl)sulfonic acid | High thermal stability | colab.ws |
| Poly(aryl diazomethane) | C1 Polymerization | Heptafluorophenyl diazomethane | Highly substituted backbone | acs.org |
This table illustrates examples of polymers synthesized using this compound as a precursor.
Development of Functionalized Organofluorine Molecules
This compound is a versatile precursor for creating a wide array of functionalized organofluorine molecules, which are significant in pharmaceuticals and materials science. benchchem.com Its reactivity allows for nucleophilic substitution reactions, providing pathways to fluorinated amino acids and hydantoins. benchchem.com Researchers have successfully used this compound to synthesize bifunctional aromatic fluorides by reacting it with perfluoroarylsilanes. benchchem.com
A notable application is in the direct alkynylation of this compound through selective C–F bond cleavage. This base-promoted method efficiently forms a Csp2–Csp bond with terminal alkynes under mild conditions, yielding polyfluoroarylated alkynes. These products are valuable intermediates that can be further transformed into other functionalized organofluorine molecules, such as polyfluoroaryl-containing alkanes through hydrogenation. rsc.org
The following table summarizes the outcomes of further synthetic transformations of polyfluoroarylated alkynes derived from this compound. rsc.org
| Product Number | Reactant | Reagents and Conditions | Product | Yield (%) |
| 4 | 3a | H₂, Pd/C, EtOAc, rt, 12 h | Polyfluoroaryl-containing alkane | 92 |
| 5 | 3a | Ce(SO₄)₂·4H₂O, CH₃CN/H₂O, 80 °C, 12 h | 2-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1-phenylethane-1,2-dione | 75 |
Fluorescent Materials and Optoelectronic Applications
The unique electronic properties of fluorinated compounds make them suitable for applications in fluorescent materials and optoelectronics. routledge.com While direct applications of this compound in this area are still under exploration, its derivatives play a role in the development of advanced materials. For instance, diketopyrrolopyrroles (DPPs), a class of fluorescent dyes, can be functionalized through nucleophilic aromatic substitution reactions involving polyfluoroarenes. researchgate.net These reactions, occurring at room temperature, allow for the synthesis of highly fluorescent DPP derivatives. researchgate.net
The interaction between Lewis acids and nitrogen-containing fluorescent materials can significantly alter their optoelectronic properties, leading to red-shifted absorption and emission. beilstein-journals.org This principle is applied in band gap engineering and the development of new luminescent compounds. beilstein-journals.org Although not directly involving this compound, this research highlights the potential for fluorinated compounds to modulate the properties of fluorescent materials.
Many organic fluorescent materials suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes in concentrated solutions or the solid state. advancedsciencenews.com A strategy to overcome this involves covalently bonding ACQ luminogens to polymer chains like cellulose, which isolates the fluorescent molecules and prevents quenching. advancedsciencenews.com This approach could potentially be adapted for fluorinated luminogens derived from this compound.
This compound in Biomedical and Analytical Research
Derivatizing Agent in Analytical Chemistry
This compound serves as a versatile derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of various compounds, particularly steroids. nih.govsigmaaldrich.com Derivatization is often necessary to improve the chromatographic behavior of analytes. nih.gov For steroids containing alcoholic, phenolic, or α,β-unsaturated keto groups, this compound can be used to generate perfluorotolyl (PFT) ethers and enol ethers. nih.gov
Two primary methods for this derivatization have been described:
Method 1: A phase-transfer reaction using a two-phase system of dichloromethane (B109758) and sodium hydroxide (B78521) with a catalyst, suitable for alcoholic and phenolic steroids. nih.gov
Method 2: A reaction in anhydrous dimethylformamide at high temperature with cesium fluoride (B91410) as a base, appropriate for α,β-unsaturated keto steroids. nih.gov
These derivatization techniques lead to the formation of products with abundant high-mass molecular ions, which is advantageous for mass spectrometric detection. nih.gov A study involving the analysis of testosterone (B1683101) in human plasma utilized this derivatization scheme. nih.gov
Fluorinated Probes for Imaging (e.g., 19F MRI)
The absence of a natural fluorine signal in biological tissues makes ¹⁹F Magnetic Resonance Imaging (MRI) a powerful tool for in vivo imaging with high specificity. d-nb.infodovepress.com this compound and other perfluorocarbons are explored for creating ¹⁹F MRI probes due to their high fluorine content and biological inertness. dovepress.comnih.gov
In a recent study, fluorinated human serum albumin (HSA) conjugates were developed as potential metal-free probes for ¹⁹F MRI. nih.govmdpi.com These conjugates were prepared by modifying HSA with fluorine-containing compounds, including derivatives of this compound, using N-homocysteinylation. nih.govmdpi.com The resulting albumin conjugates maintained their key biological and physical properties. mdpi.com Furthermore, a dual-labeled probe with a cyanine (B1664457) 7 fluorescence dye and a fluorine reporter group was synthesized for simultaneous fluorescence imaging and ¹⁹F MRI, demonstrating the potential for multimodal imaging. nih.govmdpi.com
The development of such probes is a significant area of research, with a focus on creating agents with high fluorine content to ensure sufficient sensitivity for clinical applications. d-nb.info
Emerging Research Areas
Selective C-F Bond Cleavage Strategies
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective cleavage a significant challenge and an area of intense research. researchgate.netresearchgate.net The ability to selectively break C-F bonds in polyfluoroarenes like this compound opens up pathways to novel fluorinated building blocks. researchgate.netresearchgate.net
Recent research has focused on developing catalytic systems to achieve this transformation. One approach involves the use of MnFe-based bimetallic metal-organic coordination polymers (MOCPs) as recyclable heterogeneous catalysts for the nucleophilic aromatic substitution (SₙAr) reaction of polyfluoroarenes with Grignard reagents. researchgate.net This method has shown excellent activity in selective C-F bond cleavage. researchgate.net
Another strategy employs visible light photoredox catalysis to mediate C-F bond cleavage. mdpi.comsioc-journal.cn This approach offers a more efficient and selective alternative to traditional thermal reactions. sioc-journal.cn For instance, in polyfluoroarenes with a strong electron-withdrawing group, C-F bond cleavage can occur selectively at the para position. mdpi.com Density Functional Theory (DFT) calculations have been used to understand the mechanism of these reactions, such as the reaction between this compound and terminal alkynes, revealing that the attack at the para-position to the trifluoromethyl group is energetically favored. rsc.org
These emerging strategies for selective C-F bond activation are crucial for expanding the synthetic utility of readily available perfluorinated compounds like this compound.
Flow Chemistry Approaches for Direct Fluorination
Flow chemistry, particularly utilizing microreactors, has emerged as a superior technology for conducting highly exothermic and hazardous reactions like direct fluorination with elemental fluorine. acs.orgresearchgate.net This approach offers significant safety and efficiency benefits over traditional batch processes. acs.org The continuous processing in microreactors allows for precise control over reaction parameters, rapid heat and mass transfer, and a minimized reaction volume, which collectively mitigate the risks associated with the high reactivity of fluorine gas. acs.orgacs.org
In the context of fluorinating aromatic compounds, flow chemistry provides a pathway to enhance selectivity and control over the reaction. acs.org Research into the direct fluorination of toluene (B28343) has utilized microchemical reactors to manage the highly exothermic process safely. acs.org In these studies, this compound has been employed as one of the solvents. acs.orgresearchgate.net While acetonitrile (B52724) was found to yield the highest selectivities for ring fluorination in some cases, the use of this compound highlights its role as a stable and inert medium for such demanding reactions. acs.orgresearchgate.net
The design of these flow systems is critical. acs.org A typical setup for direct fluorination includes components made from fluorine-resistant materials like perfluorinated polymers (e.g., PTFE, PFA) and Hastelloy. acs.org The system is designed to handle the introduction of both gas (fluorine, often diluted in nitrogen) and a liquid feed of the substrate in a solvent. acs.org The ability to operate these systems at low temperatures (e.g., 0–10 °C) is another key advantage for controlling the reaction's high exothermicity. acs.org The development of versatile and robust microreactor devices is paving the way for both laboratory-scale synthesis and industrial production of fluorinated compounds. researchgate.net
Table 1: Comparison of Solvents in Direct Fluorination of Toluene in a Microreactor
| Solvent | Observed Selectivity toward Ring Fluorination | Reference |
|---|---|---|
| Acetonitrile | Highest | acs.orgresearchgate.net |
| Methanol | Lower than Acetonitrile | acs.orgresearchgate.net |
| 1,1,2-Trichloro-1,2,2-trifluoroethane | Lower than Acetonitrile | acs.orgresearchgate.net |
| This compound | Lower than Acetonitrile | acs.orgresearchgate.net |
This table is generated based on findings from studies on the direct fluorination of toluene in microreactors.
Mechanochemical Transformations
Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly advancing field in organic synthesis that often provides a solvent-free or solvent-minimized alternative to traditional solution-phase chemistry. rsc.orgrsc.orgbeilstein-journals.org By applying energy through grinding, milling, or shearing, solid-state reactions can be initiated, offering improved sustainability metrics and sometimes accessing unique reaction pathways. mdpi.comnih.gov This technique is particularly noted for its potential to create unique materials and for its application in producing fine chemicals and active pharmaceutical ingredients. rsc.org
The application of mechanochemistry to organofluorine chemistry is an emerging area of interest. Research has demonstrated the use of this compound in mechanochemical synthesis. In one example, a nucleophilic aromatic substitution (SNAr) reaction was performed to synthesize a pyrene (B120774) derivative. researchgate.net The process involved the reaction of a lithiated pyrene intermediate with a large excess of this compound under mechanochemical conditions (ball milling) to yield 1,6-di[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]pyrene with a 35% yield. researchgate.net
This transformation highlights the potential of mechanochemistry to facilitate C-F bond functionalization in highly fluorinated aromatics like this compound. Such solid-state radical and polar reactions can lead to better reaction outcomes and provide access to intermediates and products that are difficult to obtain through conventional solution-based methods. nih.gov The development of kinetic models for mechanochemical processes is also underway, aiming to provide a deeper understanding of the underlying mechanisms and allow for better control over these transformations. rsc.org
Table 2: Example of a Mechanochemical Reaction Involving this compound
| Reactants | Product | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| 1,6-Dilithiopyrene, this compound | 1,6-di[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]pyrene | Nucleophilic Aromatic Substitution (SNAr) | 35% | researchgate.net |
This table details a specific synthetic application of this compound under mechanochemical conditions.
Sustainable Methods in Fluorochemical Production
The production of fluorochemicals has traditionally relied on methods that involve hazardous materials and significant energy input, prompting research into more sustainable alternatives. agchemigroup.eu A primary goal in green chemistry is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wisdomlib.org
A significant advancement in sustainable fluorochemical production is the development of processes that bypass the need for anhydrous hydrogen fluoride (HF), a highly toxic and corrosive key intermediate. agchemigroup.eu The conventional method involves reacting fluorspar (CaF₂) with concentrated sulfuric acid at high temperatures to produce HF. agchemigroup.eu A groundbreaking sustainable alternative involves the reaction of fluorspar with oxalic acid at room temperature. agchemigroup.eu This process, which can be performed in water, uses readily available solid reagents to produce aqueous solutions of fluoroboric acid or hexafluorosilicic acid, which can then be used to create a variety of fluorochemicals. agchemigroup.eu This method not only avoids the dangers of HF but also represents a move towards a decentralized and more sustainable fluorochemical industry. agchemigroup.eu
In the specific context of this compound synthesis, methods have been developed that move away from less direct or high-temperature processes. One patented method describes the preparation of this compound from octachlorotoluene. google.com This process involves a fluorination reaction using dry potassium fluoride (KF) in an organic solvent like diphenyl ether, with the aid of a specialized fluorination catalyst. google.com The reaction is carried out at elevated temperatures (370-550 °C) and pressures (2-4 MPa), followed by purification via distillation. google.com While this method still requires significant energy input, it represents a specific, scalable route for production. google.com The broader shift in the industry is towards integrating green chemistry principles, such as catalysis and the use of renewable feedstocks, to minimize the environmental impact of producing valuable fluorochemicals like this compound. wisdomlib.orgchimia.ch
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 1,1,2-Trichloro-1,2,2-trifluoroethane |
| 1,6-di[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]pyrene |
| Acetonitrile |
| Diphenyl ether |
| Fluoroboric acid |
| Hexafluorosilicic acid |
| Hydrogen fluoride |
| Methanol |
| Octachlorotoluene |
| This compound |
| Oxalic acid |
| Potassium fluoride |
| Pyrene |
| Sulfuric acid |
This compound exhibits a range of physical properties, including a specific boiling point, density, and vapor pressure, which are crucial for its handling and application in various scientific and industrial contexts nih.gov. The compound's perfluorinated nature imparts significant chemical inertness and thermal stability, making it a candidate for applications requiring resistance to harsh conditions mdpi.com.
Current research trends highlight the compound's utility as a building block in synthesizing more complex fluorinated molecules and materials sci-hub.seacs.org. For instance, this compound has been explored in the development of new homogeneous catalysts for cross-coupling reactions, including those involving C-F bond activation uni-wuerzburg.de. Its incorporation into polymers, such as sulfonated poly(arylenethioether)s and poly(aryleneether)s, aims to enhance thermal and oxidative stability, with potential applications in areas like fuel cells colab.ws. Furthermore, research is ongoing into its use as a tracer gas in air exchange rate measurements mdpi.com.
Challenges and Opportunities: A significant challenge in utilizing this compound and other perfluoroarenes lies in the synthesis of these compounds, which often requires harsh conditions sci-hub.se. Developing more practical and greener synthetic methods remains an area of focus sci-hub.se. Achieving site-selective C-F bond cleavage is also a key area of research, as it is crucial for functionalizing these molecules for specific applications researchgate.net.
Future Outlook: The future outlook for this compound research appears promising, driven by the demand for advanced fluorinated materials acs.org. Emerging technologies in areas such as materials science, catalysis, and potentially even specialized imaging probes mdpi.com, could leverage the unique properties of this compound. Continued advancements in synthetic methodologies, particularly those that offer greater selectivity and sustainability, will be critical in unlocking the full potential of this compound. Research into its role in creating novel polymers and materials with enhanced properties is expected to continue mdpi.comcolab.ws.
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Q & A
Basic: What are the standard protocols for synthesizing octafluorotoluene in laboratory settings, and how can purity be optimized?
Answer:
this compound is typically synthesized via fluorination of toluene derivatives using high-valency metal fluorides (e.g., CoF₃) or halogen-exchange reactions under controlled conditions. Key steps include:
- Reaction Setup : Use anhydrous conditions to prevent hydrolysis, with fluorinating agents in stoichiometric excess.
- Purification : Distillation under inert atmosphere (e.g., N₂) to remove volatile byproducts. Purity can be verified via gas chromatography (GC) or ¹⁹F NMR spectroscopy to detect residual fluorinated impurities.
- Safety : Ensure use of corrosion-resistant reactors (e.g., Hastelloy) due to aggressive fluorinating agents .
Basic: What safety precautions are critical when handling this compound in experimental setups?
Answer:
this compound requires stringent safety measures due to its volatility and potential toxicity:
- Ventilation : Use fume hoods for all procedures to avoid inhalation of vapors.
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Storage : Keep in sealed, grounded containers away from ignition sources. Monitor for leaks using fluorine-specific detectors.
- Emergency Protocols : Follow SDS guidelines for eye/skin exposure (e.g., flush with water for 15 minutes) and spill containment .
Basic: Which spectroscopic techniques are most effective for characterizing this compound's molecular structure?
Answer:
- ¹⁹F NMR : Provides detailed information on fluorine environments; chemical shifts typically range between δ -60 to -160 ppm.
- IR Spectroscopy : Identifies C-F stretching vibrations (1000–1300 cm⁻¹).
- Mass Spectrometry (MS) : Confirms molecular ion peaks (m/z 232 for C₇F₈⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal structure and bond angles, though challenges arise due to low crystallinity under standard conditions .
Advanced: How can computational methods like DFT be applied to predict this compound's reactivity in novel fluorination reactions?
Answer:
- Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and Fukui indices, identifying reactive sites for fluorination.
- Solvent Effects : Simulate solvent polarity (e.g., this compound vs. hexafluorobenzene) using COSMO-RS to predict solvation effects on transition states.
- Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Advanced: What experimental strategies resolve contradictions in reported thermodynamic properties of this compound?
Answer:
- Calorimetry : Replicate combustion calorimetry under controlled oxygen pressures to measure ΔHf° (heat of formation), addressing discrepancies caused by incomplete combustion in earlier studies.
- Statistical Analysis : Apply error-propagation models to compare literature values (e.g., ±5 kJ/mol tolerance for ΔHf°).
- Isothermal Titration : Validate gas-phase stability using micro-reaction cells coupled with mass spectrometry .
Advanced: How does this compound's solvent polarity influence reaction kinetics in organometallic catalysis?
Answer:
- Polarity Metrics : Measure solvent polarity using Kamlet-Taft parameters (π* ≈ 0.8 for this compound) to correlate with reaction rates.
- Kinetic Studies : Conduct time-resolved UV-Vis or NMR spectroscopy to track catalytic turnover in hydroformylation or C–F activation reactions.
- Comparative Analysis : Benchmark against alternative solvents (e.g., THF, DMF) to isolate polarity effects from steric/electronic factors .
Basic: What are the primary applications of this compound in materials science research?
Answer:
- Dielectric Fluids : Utilized in high-voltage capacitors due to low dielectric loss and thermal stability.
- Surface Coatings : Acts as a precursor for fluoropolymer thin films via plasma-enhanced chemical vapor deposition (PECVD).
- Electronics : Serves as a solvent for dissolving perfluorinated semiconductors in organic field-effect transistors (OFETs) .
Advanced: What mechanistic insights explain this compound's role in radical-mediated reactions observed in EPR studies?
Answer:
- Radical Stabilization : Use electron paramagnetic resonance (EPR) to detect transient fluorinated radicals (e.g., C₆F₅•) generated under UV irradiation.
- Kinetic Isotope Effects (KIEs) : Compare reaction rates with deuterated analogs to probe hydrogen abstraction pathways.
- Computational Support : Map radical intermediates using CASSCF calculations to validate spin densities and hyperfine coupling constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
